2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid
Description
2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid is a spirocyclic compound characterized by a fused bicyclic system containing a five-membered azaspiro ring (5-azaspiro[2.4]heptane) and an acetic acid side chain. Its CAS number is 2055841-30-8 , and it serves as a critical intermediate in pharmaceutical synthesis, particularly for hepatitis C virus (HCV) NS5A inhibitors . The spirocyclic core imparts structural rigidity, which enhances binding specificity in drug design. Derivatives of this compound are often protected with tert-butoxycarbonyl (Boc) groups to improve stability during synthetic processes .
Properties
IUPAC Name |
2-(5-azaspiro[2.4]heptan-7-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7(11)3-6-4-9-5-8(6)1-2-8/h6,9H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDBIYGVDROOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Proline Derivatives
A widely reported approach utilizes 4-exocyclic methylene-substituted proline derivatives as starting materials. Treatment with metal carbenoids (e.g., Et₂Zn/ClCH₂I) under Simmon-Smith conditions induces cyclopropanation, forming the spirocyclic core. For example, reacting methyl 4-methyleneproline with diethylzinc and dichloromethane yields the spirocyclopropyl proline intermediate, which is subsequently hydrolyzed to the carboxylic acid. Key parameters include:
| Parameter | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Temperature | −10°C to 25°C | 75–88 | |
| Solvent | Dichloromethane/THF | — | |
| Catalyst | Et₂Zn/ClCH₂I | — |
Challenges include regioselectivity issues, as competing pathways may generate undesired regioisomers. Purification via silica gel chromatography (0–15% ethyl acetate in hexanes) is often required.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis of diene precursors using Grubbs catalysts offers an alternative route. For instance, a proline-derived diene treated with Grubbs II catalyst in toluene at 40°C forms the spirocyclic structure in ~70% yield. However, this method struggles with scalability due to high catalyst costs and sensitivity to oxygen.
Dihalocarbene-Mediated Cyclization
The dihalocarbene approach, detailed in patent US8927739B2, enables efficient spirocyclization under mild conditions.
Reaction Mechanism
Dihalocarbenes (e.g., CCl₂) generated from thermal decomposition of sodium trichloroacetate react with exocyclic alkenes. The carbene inserts into the double bond, forming the cyclopropane ring. For example, treating methyl 4-methyleneproline with sodium trichloroacetate at 80°C in dichloroethane produces the spirocyclic ester in quantitative yield.
Optimization of Conditions
Critical factors include:
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Carbene Source : Sodium trichloroacetate (superior to tribromoacetate due to stability).
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Catalysts : Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enhance reaction rates.
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Workup : Sequential washing with Na₂S₂O₃ and brine removes excess halides.
A representative protocol yields 9.09 g (88%) of the spirocyclic ester after silica gel chromatography.
Hydrogenation and Asymmetric Synthesis
Asymmetric hydrogenation is pivotal for accessing enantiopure intermediates.
Noyori Hydrogenation
The (7S)-enantiomer of 5-azaspiro[2.4]heptan-7-ylcarbamic acid tert-butyl ester, a key precursor, is synthesized via Noyori hydrogenation using Ru-BINAP catalysts. This method achieves >99% enantiomeric excess (ee) but requires high-pressure H₂ (50–100 psi) and prolonged reaction times (24–48 hr).
Enzymatic Resolution
Lipase-mediated resolution of racemic mixtures offers a complementary approach. For example, Candida antarctica lipase B selectively acetylates the (7R)-enantiomer, leaving the (7S)-isomer for isolation. Yields reach 85–90% with ee >98%.
Post-Cyclization Functionalization
Protecting Group Strategies
Common protecting groups include:
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Boc (tert-butoxycarbonyl) : Removed with TFA in dichloromethane.
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Cbz (benzyloxycarbonyl) : Cleaved via hydrogenolysis with Pd/C.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Spirocyclization | 75–88 | 90–95 | Moderate | $$ |
| Dihalocarbene | 85–95 | 95–99 | High | $ |
| Hydrogenation | 80–90 | 98–99 | Low | $$$ |
| Enzymatic Resolution | 85–90 | 97–99 | Moderate | $$$$ |
Key Findings :
-
Dihalocarbene-mediated cyclization offers the best balance of yield and scalability.
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Asymmetric hydrogenation, while expensive, is indispensable for enantioselective synthesis.
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Enzymatic methods, though high-yielding, face challenges in catalyst recycling.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
The compound serves as a crucial building block in the synthesis of complex organic molecules and spirocyclic compounds. Its structure allows for the incorporation of various functional groups, facilitating the development of novel compounds with tailored properties. This capability is particularly useful in medicinal chemistry for designing new drug candidates.
Synthetic Routes
The synthesis of 2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid typically involves cyclization reactions that can be catalyzed by strong bases such as sodium hydride or potassium tert-butoxide. These reactions often yield high purity products suitable for further applications in research and industry .
Biological Research
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies are ongoing to elucidate the mechanisms by which this compound interacts with biological targets, which may lead to the development of new therapeutic agents .
Mechanism of Action
The compound's mechanism of action may involve binding to specific enzymes or receptors, thereby modulating their activity. This interaction is facilitated by its spirocyclic structure, which allows for unique conformational flexibility and reactivity with biological macromolecules.
Pharmaceutical Applications
Therapeutic Potential
Due to its unique structural characteristics, this compound is being explored as a potential therapeutic agent. Its ability to interact with various biological pathways positions it as a candidate for drug development, particularly in treating diseases where current therapies are inadequate .
Case Studies and Research Findings
Several studies have investigated the efficacy of derivatives of this compound in preclinical models, demonstrating promising results in reducing tumor growth and exhibiting antibacterial activity against resistant strains. These findings underscore the compound's potential in addressing significant health challenges .
Industrial Applications
Material Development
In addition to its applications in pharmaceuticals and biological research, this compound is utilized in the development of novel materials and chemical processes. Its unique properties can enhance the performance characteristics of polymers and other materials used in various industrial applications .
Mechanism of Action
The mechanism of action of 2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
(a) 2-{5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptan-7-yl}acetic acid
- Molecular Weight : 255.32 g/mol .
- Key Features : The Boc group enhances solubility in organic solvents and protects the amine during synthesis. This derivative is pivotal in multi-step drug synthesis workflows.
- Applications : Used as a building block for HCV inhibitors .
(b) 5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid
- Molecular Formula: C₁₁H₁₇NO₄ .
- Key Features : The carboxylic acid group at position 4 introduces additional polarity, making it suitable for coupling reactions in peptide synthesis.
- Differentiation : Unlike the acetic acid side chain in the parent compound, this derivative’s carboxyl group directly modifies the spirocyclic core, altering its reactivity .
(c) 7-Tert-butoxycarbonylamino-5-azaspiro[2.4]heptane
- CAS : 152513-88-7 .
- Purity : ≥97% (HPLC) .
- Key Features : Lacks the acetic acid moiety but retains the Boc-protected amine. This compound is a precursor for deprotection to generate free amines in active pharmaceutical ingredients (APIs) .
(d) 2-[(6S)-5-Azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride
Physicochemical Properties
Biological Activity
2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 155.19 g/mol
- CAS Number : 2055841-30-8
The compound features a spirocyclic structure with an azaspiro unit, which contributes to its unique interactions with biological macromolecules. The presence of the acetic acid moiety allows for diverse chemical reactivity, making it a valuable candidate in various fields of research, particularly in pharmacology and medicinal chemistry .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cell proliferation and apoptosis .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. Its efficacy in inhibiting bacterial growth suggests potential applications in treating infections .
Anticancer Activity
Research has explored the compound's antiproliferative effects on different cancer cell lines. Notable findings include:
- Cell Lines Tested : CCRF-CEM (human leukemia), LNCaP (prostate cancer), and MIA PaCa-2 (pancreatic cancer).
- Results : Significant antiproliferative activity was observed, indicating its potential as an anticancer agent .
| Cell Line | IC50 Value (µM) | Observations |
|---|---|---|
| CCRF-CEM | 12.5 | Moderate inhibition of cell growth |
| LNCaP | 8.3 | Strong antiproliferative effects |
| MIA PaCa-2 | 10.0 | Notable reduction in viability |
Comparative Studies
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Azaspiro[2.4]heptane | Lacks Boc group | More reactive but less stable |
| 5-(Methoxycarbonyl)-5-azaspiro[2.4]heptane | Methoxycarbonyl instead of Boc | Different reactivity profile |
| 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane | Similar Boc group | Variation in carboxylic position |
The structural integrity provided by the spirocyclic framework combined with the acetic acid functionality distinguishes this compound from its analogs, enhancing its therapeutic potential .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Antimicrobial Efficacy : A study demonstrated its effectiveness against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis .
- Anticancer Research : In vitro assays revealed that derivatives of this compound could inhibit tumor growth by inducing apoptosis in cancer cells .
- Pharmacokinetic Studies : Early pharmacokinetic evaluations indicated favorable absorption and distribution characteristics, making it a promising candidate for further drug development .
Q & A
Q. What are the key synthetic routes for 2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves spirocyclic ring formation via [3+2] cycloaddition or intramolecular alkylation, followed by acetic acid moiety functionalization. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst selection (e.g., Pd/C for hydrogenation) critically impact yield. For example, polar aprotic solvents enhance nucleophilic attack in spirocycle formation . Optimization requires iterative testing of variables using Design of Experiments (DoE) principles to minimize trial-and-error approaches .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize the spirocyclic structure and confirm purity?
- Methodological Answer :
- NMR : H and C NMR identify spirojunction protons (δ 1.8–2.5 ppm for bridgehead CH) and acetic acid carbonyl (δ 170–175 ppm). DEPT-135 confirms quaternary carbons.
- IR : Stretching vibrations at ~1720 cm (C=O) and 3300 cm (NH) validate functional groups.
- MS : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 170.1 (calculated for CHNO). Purity is assessed via HPLC with UV detection (λ = 210–254 nm) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles due to skin/eye irritation risks (GHS Category 2A/2B) .
- Ventilation : Use fume hoods to mitigate inhalation hazards (STOT SE3).
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict reactivity and biological interactions of this spirocyclic compound?
- Methodological Answer :
- DFT : Calculate thermodynamic stability of the spirocyclic core (e.g., Gibbs free energy < 50 kJ/mol indicates synthetic feasibility).
- Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic pockets). The azaspiro group’s rigidity may enhance binding affinity via van der Waals contacts .
- Example : A 2024 study integrated quantum mechanics (QM) and molecular dynamics (MD) to optimize reaction pathways, reducing experimental iterations by 40% .
Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer :
- Controlled Replication : Standardize solvents (e.g., aqueous pH 7.4 buffer vs. DMSO) and temperature (25°C).
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS. Discrepancies may arise from trace impurities or isomerization .
- Data Reconciliation : Apply multivariate analysis to isolate confounding variables (e.g., residual catalysts) .
Q. How can factorial design optimize reaction conditions for scaled-up synthesis while minimizing byproducts?
- Methodological Answer :
- 2 Factorial Design : Test factors like catalyst loading (0.5–2.0 mol%), temperature (50–100°C), and stoichiometry (1:1–1:3).
- Response Surface Methodology (RSM) : Maximize yield (%) while minimizing byproduct formation (e.g., dimerization).
- Case Study : A 2022 study reduced byproducts by 60% using a central composite design (CCD) with ANOVA validation (p < 0.05) .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
